Cas no 201686-74-0 ([1,1'-Biphenyl]-2-carbonyl chloride, 4-(trifluoromethyl)-)
![[1,1'-Biphenyl]-2-carbonyl chloride, 4-(trifluoromethyl)- structure](https://www.kuujia.com/scimg/cas/201686-74-0x500.png)
[1,1'-Biphenyl]-2-carbonyl chloride, 4-(trifluoromethyl)- Chemical and Physical Properties
Names and Identifiers
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- [1,1'-Biphenyl]-2-carbonyl chloride, 4-(trifluoromethyl)-
- 4-(Trifluoromethyl)biphenyl-2-carbonyl chloride
- UTUGXNXCDQQXPX-UHFFFAOYSA-N
- 201686-74-0
- SCHEMBL6639339
-
- Inchi: InChI=1S/C14H8ClF3O/c15-13(19)12-8-10(14(16,17)18)6-7-11(12)9-4-2-1-3-5-9/h1-8H
- InChI Key: UTUGXNXCDQQXPX-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 284.0215771Da
- Monoisotopic Mass: 284.0215771Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 323
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.1Ų
- XLogP3: 4.9
[1,1'-Biphenyl]-2-carbonyl chloride, 4-(trifluoromethyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A011003039-1g |
4-(Trifluoromethyl)biphenyl-2-carbonyl chloride |
201686-74-0 | 97% | 1g |
$1504.90 | 2023-09-02 | |
Alichem | A011003039-500mg |
4-(Trifluoromethyl)biphenyl-2-carbonyl chloride |
201686-74-0 | 97% | 500mg |
$782.40 | 2023-09-02 | |
Alichem | A011003039-250mg |
4-(Trifluoromethyl)biphenyl-2-carbonyl chloride |
201686-74-0 | 97% | 250mg |
$480.00 | 2023-09-02 |
[1,1'-Biphenyl]-2-carbonyl chloride, 4-(trifluoromethyl)- Related Literature
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Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219
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Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
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4. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
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Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
Additional information on [1,1'-Biphenyl]-2-carbonyl chloride, 4-(trifluoromethyl)-
Comprehensive Guide to [1,1'-Biphenyl]-2-carbonyl chloride, 4-(trifluoromethyl)- (CAS No. 201686-74-0)
[1,1'-Biphenyl]-2-carbonyl chloride, 4-(trifluoromethyl)- is a specialized organic compound with the CAS number 201686-74-0. This compound belongs to the class of biphenyl derivatives, which are widely used in pharmaceuticals, agrochemicals, and material science. Its unique structure, featuring a trifluoromethyl group and a carbonyl chloride functional group, makes it a valuable intermediate in synthetic chemistry. Researchers and industries are increasingly interested in this compound due to its potential applications in drug discovery and advanced material synthesis.
The chemical properties of [1,1'-Biphenyl]-2-carbonyl chloride, 4-(trifluoromethyl)- include a molecular weight of approximately 294.67 g/mol and a distinct reactivity profile. The presence of the carbonyl chloride group allows it to participate in acyl substitution reactions, making it a versatile building block for synthesizing more complex molecules. Meanwhile, the trifluoromethyl group enhances its lipophilicity and metabolic stability, traits highly sought after in pharmaceutical research. These features align with current trends in fluorinated compounds, which are gaining attention for their role in improving drug efficacy and material performance.
In the pharmaceutical industry, [1,1'-Biphenyl]-2-carbonyl chloride, 4-(trifluoromethyl)- is often utilized as a key intermediate in the synthesis of biologically active molecules. Its ability to form amide bonds makes it particularly useful in the development of small-molecule drugs targeting various diseases. Recent studies highlight its potential in creating kinase inhibitors and anti-inflammatory agents, addressing growing demand for novel therapeutics. Additionally, the compound’s fluorine-containing moiety aligns with the rising interest in fluorinated pharmaceuticals, which are known for their enhanced bioavailability and target specificity.
The agrochemical sector also benefits from [1,1'-Biphenyl]-2-carbonyl chloride, 4-(trifluoromethyl)-, where it serves as a precursor for crop protection agents. The trifluoromethyl group is a common feature in modern pesticides and herbicides due to its ability to improve chemical stability and activity. As global agriculture faces challenges like pest resistance and environmental regulations, this compound offers a pathway to developing more effective and sustainable solutions. Its role in green chemistry initiatives further underscores its relevance in contemporary research.
From a material science perspective, [1,1'-Biphenyl]-2-carbonyl chloride, 4-(trifluoromethyl)- contributes to the development of high-performance polymers and liquid crystals. The biphenyl core provides rigidity, while the trifluoromethyl group introduces unique electronic properties, making it suitable for optoelectronic applications. With the increasing demand for flexible displays and energy-efficient devices, this compound is gaining traction in cutting-edge technologies. Researchers are exploring its potential in organic light-emitting diodes (OLEDs) and photovoltaic materials, aligning with the global push toward renewable energy and advanced electronics.
The market dynamics for [1,1'-Biphenyl]-2-carbonyl chloride, 4-(trifluoromethyl)- reflect its growing importance. Suppliers and manufacturers are scaling up production to meet the rising demand from pharmaceutical and agrochemical industries. Regulatory frameworks, such as REACH and FDA guidelines, ensure its safe handling and application, further bolstering its commercial viability. As industries prioritize sustainable chemistry and innovation, this compound is poised to play a pivotal role in future developments.
In summary, [1,1'-Biphenyl]-2-carbonyl chloride, 4-(trifluoromethyl)- (CAS No. 201686-74-0) is a multifaceted compound with significant applications across pharmaceuticals, agrochemicals, and material science. Its unique chemical structure and reactivity make it a valuable asset in modern research and industrial processes. By staying informed about its properties and applications, professionals can leverage its potential to drive innovation in their respective fields.
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